molecular formula C15H15NO3 B12564057 Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- CAS No. 160818-07-5

Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-

Cat. No.: B12564057
CAS No.: 160818-07-5
M. Wt: 257.28 g/mol
InChI Key: MFVGRLIGGZNHRJ-UHFFFAOYSA-N
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Description

Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- is a chemical compound with the molecular formula C15H15NO3. It is known for its unique structure, which includes both hydroxy and dimethylamino functional groups attached to a phenyl ring. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- typically involves the reaction of 2,4-dihydroxybenzophenone with 4-dimethylaminobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the dimethylamino group.

    2,4-Dihydroxybenzophenone: Similar structure but lacks the dimethylamino group.

    4-Dimethylaminobenzophenone: Similar structure but lacks the hydroxy groups.

Uniqueness

Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- is unique due to the presence of both hydroxy and dimethylamino functional groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

CAS No.

160818-07-5

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(2,4-dihydroxyphenyl)-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C15H15NO3/c1-16(2)11-5-3-10(4-6-11)15(19)13-8-7-12(17)9-14(13)18/h3-9,17-18H,1-2H3

InChI Key

MFVGRLIGGZNHRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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